molecular formula C6H9N3O2 B2628176 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid CAS No. 1849227-13-9

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Cat. No. B2628176
M. Wt: 155.157
InChI Key: BAZKYDVZODLMSN-UHFFFAOYSA-N
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Description

“3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid” is a compound that contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of compounds related to 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid have been extensively studied. For instance, the preparation of related triazolyl derivatives involves various chemical reactions, including condensation, chlorination, and esterification, with their structures confirmed through techniques such as IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014). Furthermore, the synthesis of α-CF3-substituted α-hydroxy acids and their derivatives through CuI-catalyzed [3+2]-cycloaddition reaction showcases the compound's versatility in generating structurally diverse molecules (T. P. Vasilyeva & D. Vorobyeva, 2020).

Coordination Polymers

Research on coordination polymers utilizing bis(triazole) ligands, including those related to the 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid framework, has led to the synthesis of novel Cu(II) and Cd(II) coordination polymers. These polymers have been analyzed for their structural diversity, showcasing varying dimensionalities and topologies. Their synthesis and characterization involve single crystal X-ray diffraction, elemental analyses, IR spectra, PXRD spectra, and TG analysis, reflecting the compound's potential in material science and coordination chemistry (Yan Yang et al., 2013).

Antimicrobial and Anticancer Activities

Compounds derived from 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid have been evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, derivatives have shown potential in vitro anticancer activities against various cancer cell lines, indicating the compound's relevance in medicinal chemistry and drug development (H. Saad & A. Moustafa, 2011). Additionally, synthesis and evaluation of new derivatives have demonstrated significant antimicrobial activities, further highlighting the compound's utility in developing new therapeutic agents (Dmitro V. Dovbnya et al., 2022).

properties

IUPAC Name

3-(2-methyltriazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9-7-4-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZKYDVZODLMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

CAS RN

1849227-13-9
Record name 3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid
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